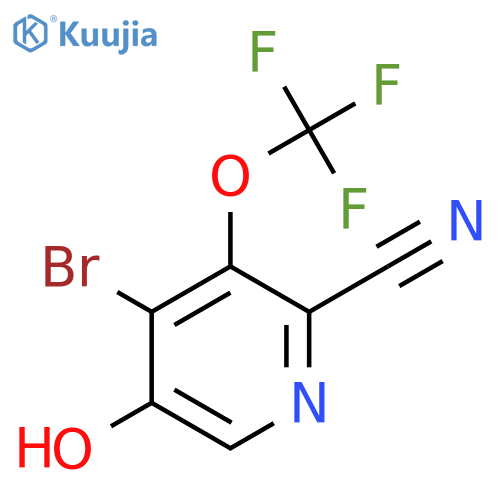Cas no 1806107-62-9 (4-Bromo-2-cyano-5-hydroxy-3-(trifluoromethoxy)pyridine)

1806107-62-9 structure
商品名:4-Bromo-2-cyano-5-hydroxy-3-(trifluoromethoxy)pyridine
CAS番号:1806107-62-9
MF:C7H2BrF3N2O2
メガワット:283.002191066742
CID:4910370
4-Bromo-2-cyano-5-hydroxy-3-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2-cyano-5-hydroxy-3-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7H2BrF3N2O2/c8-5-4(14)2-13-3(1-12)6(5)15-7(9,10)11/h2,14H
- InChIKey: YQLLYTBNRIYWEP-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CN=C(C#N)C=1OC(F)(F)F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 277
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 66.1
4-Bromo-2-cyano-5-hydroxy-3-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026004515-500mg |
4-Bromo-2-cyano-5-hydroxy-3-(trifluoromethoxy)pyridine |
1806107-62-9 | 97% | 500mg |
$1,019.20 | 2022-04-01 | |
| Alichem | A026004515-1g |
4-Bromo-2-cyano-5-hydroxy-3-(trifluoromethoxy)pyridine |
1806107-62-9 | 97% | 1g |
$1,612.80 | 2022-04-01 |
4-Bromo-2-cyano-5-hydroxy-3-(trifluoromethoxy)pyridine 関連文献
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
1806107-62-9 (4-Bromo-2-cyano-5-hydroxy-3-(trifluoromethoxy)pyridine) 関連製品
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
